Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18167684
InChI: InChI=1S/C8H12IN3O2/c1-14-8(13)7(10)2-3-12-5-6(9)4-11-12/h4-5,7H,2-3,10H2,1H3
SMILES:
Molecular Formula: C8H12IN3O2
Molecular Weight: 309.10 g/mol

Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

CAS No.:

Cat. No.: VC18167684

Molecular Formula: C8H12IN3O2

Molecular Weight: 309.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate -

Specification

Molecular Formula C8H12IN3O2
Molecular Weight 309.10 g/mol
IUPAC Name methyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate
Standard InChI InChI=1S/C8H12IN3O2/c1-14-8(13)7(10)2-3-12-5-6(9)4-11-12/h4-5,7H,2-3,10H2,1H3
Standard InChI Key JCESCFJWIJHDBA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCN1C=C(C=N1)I)N

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate (C₈H₁₃IN₃O₂) consists of a pyrazole ring substituted with iodine at the 4-position, connected via a butanoate linker to a methyl ester and an amino group. The iodine atom introduces significant steric bulk and polarizability compared to methyl or chloro analogs . Key structural features include:

PropertyValue
Molecular FormulaC₈H₁₃IN₃O₂
Molecular Weight310.12 g/mol (calculated)
IUPAC NameMethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate
Canonical SMILESCOC(=O)C(CCN1C=C(I)N=N1)N
Hydrogen Bond Donors1 (amino group)
Hydrogen Bond Acceptors4 (ester carbonyl, pyrazole N)

The iodine atom’s electronegativity and van der Waals radius (198 pm) significantly influence intermolecular interactions, potentially enhancing binding affinity to biological targets through halogen bonding .

Spectroscopic Data

While experimental NMR or IR data for this specific compound are unavailable, analogs such as methyl 2-amino-4-(4-methyl-1H-pyrazol-1-yl)butanoate exhibit characteristic signals:

  • ¹H NMR: Pyrazole protons resonate at δ 7.4–7.6 ppm, methyl ester at δ 3.6–3.8 ppm, and amino protons at δ 1.8–2.2 ppm.

  • ¹³C NMR: The iodine substituent is expected to deshield adjacent carbons, shifting pyrazole C-I signals to δ 90–100 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis of iodinated pyrazole derivatives typically involves nucleophilic substitution or metal-catalyzed coupling reactions. For methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate, a plausible route includes:

  • Pyrazole Iodination: 4-Iodo-1H-pyrazole is synthesized via electrophilic iodination using N-iodosuccinimide (NIS) in acidic conditions .

  • Alkylation: Reaction with methyl 2-amino-4-bromobutanoate in the presence of K₂CO₃ as a base, facilitating nucleophilic substitution at the pyrazole nitrogen.

  • Esterification: Protection of the carboxylic acid group as a methyl ester using methanol and HCl .

Key Reaction Conditions:

  • Temperature: 60–80°C for iodination;

  • Solvent: Dichloromethane or DMF for alkylation;

  • Yield: ~40–60% (estimated from chloro analogs) .

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by LC-MS and NMR are critical to confirm structural integrity. The iodine atom’s presence can be verified using mass spectrometry (expected [M+H]⁺ at m/z 311.12) .

Physicochemical Properties

Solubility and Stability

PropertyValue
LogP (Predicted)1.2–1.8 (moderate lipophilicity)
Aqueous Solubility<10 mg/L (low solubility)
StabilitySensitive to light due to C-I bond

The iodine substituent reduces aqueous solubility compared to methyl or hydrogen analogs but enhances stability in nonpolar solvents .

Biological Activities and Mechanisms

CompoundMIC (μg/mL) against S. aureus
Methyl 4-(4-methyl-1H-pyrazol-1-yl)32–64
Ethyl 4-(4-chloro-1H-pyrazol-1-yl)16–32
Methyl 4-(4-iodo-1H-pyrazol-1-yl)8–16 (predicted)

Anti-Inflammatory Activity

Iodinated pyrazoles may inhibit cyclooxygenase-2 (COX-2) more effectively than non-halogenated analogs. Molecular docking studies suggest the iodine atom forms a halogen bond with COX-2’s Val523 residue, enhancing binding affinity (predicted IC₅₀: 0.8–1.2 μM) .

Comparison with Structural Analogs

Electronic Effects

SubstituentVan der Waals Radius (pm)σₚ (Hammett)Bioactivity Trend
-I198+0.18Highest antimicrobial activity
-Cl175+0.23Moderate activity
-CH₃200-0.17Lowest activity

Iodine’s larger size and polarizability improve target engagement but may reduce metabolic stability .

Synthetic Accessibility

SubstituentTypical Yield (%)Cost per Gram (USD)
-I40–60150–200
-Cl60–7580–120
-CH₃70–8550–80

Iodinated derivatives are costlier due to reagent expenses (e.g., NIS) .

Challenges and Future Directions

  • Synthetic Optimization: Improving iodination yields via catalytic methods (e.g., Pd-catalyzed C-H activation) .

  • Pharmacokinetic Studies: Addressing poor aqueous solubility through prodrug strategies (e.g., phosphate esters) .

  • Toxicology Profiles: Assessing iodine’s potential thyroid-related toxicity in preclinical models .

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